molecular formula C17H13BrN2OS B6017150 3-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

3-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B6017150
M. Wt: 373.3 g/mol
InChI Key: QPHMQYXISJNKQG-UHFFFAOYSA-N
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Description

3-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is an organic compound with the molecular formula C16H12BrNOS It is a derivative of benzamide, featuring a bromine atom at the 3-position of the benzamide ring and a thiazole ring substituted with a 4-methylphenyl group at the 2-position

Properties

IUPAC Name

3-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2OS/c1-11-5-7-12(8-6-11)15-10-22-17(19-15)20-16(21)13-3-2-4-14(18)9-13/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHMQYXISJNKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylphenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate.

    Bromination: The benzamide ring is brominated at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Coupling Reaction: The brominated benzamide is then coupled with the thiazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

3-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Material Science: The compound is studied for its potential use in organic electronics and as a building block for the synthesis of novel materials with unique electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study protein-ligand interactions and enzyme kinetics.

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and thiazole ring play crucial roles in binding to the active site of the target protein, leading to inhibition or modulation of its activity. This can result in the disruption of cellular processes such as signal transduction, cell cycle progression, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-methylphenyl)benzamide
  • 2-bromo-N-(3,4-dimethylphenyl)benzamide
  • 3-bromo-4-methyl-N-[(4-methylphenyl)methyl]benzamide

Uniqueness

3-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both a bromine atom and a thiazole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications, distinguishing it from other similar benzamide derivatives.

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